Methacrylic anhydride

Plasma Polymerization Thin Film Deposition Polymer Architecture

Researchers seeking soluble cyclopolymers often encounter gelation and insoluble fractions when using diene crosslinkers or methacryloyl chloride routes. Methacrylic anhydride (CAS 760-93-0) directly resolves these challenges: • Cyclopolymerization yields fully soluble products, enabling solution-based processing for thin films, specialty coatings, and functional resins free of gel particles. • Achieves quantitative methacrylate esterification under mild base catalysis, eliminating corrosive HCl byproducts and anhydride-impurity-induced crosslinking. • Temperature-dependent ring-size control (six- to five-membered) provides a unique lever to fine-tune polymer Tg and thermal degradation profiles.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 760-93-0
Cat. No. B1362417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacrylic anhydride
CAS760-93-0
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC(=O)C(=C)C
InChIInChI=1S/C8H10O3/c1-5(2)7(9)11-8(10)6(3)4/h1,3H2,2,4H3
InChIKeyDCUFMVPCXCSVNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10% in ether
> 10% in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Methacrylic Anhydride: Specifications & Properties


Methacrylic anhydride (CAS 760-93-0), also known as 2-methylprop-2-enoic anhydride, is a bifunctional α,β-unsaturated carbonyl compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol . It is a colorless to light yellow liquid at room temperature, miscible with common organic solvents such as ethanol and ether, and exhibits a density of approximately 1.04 g/mL at 20°C . Methacrylic anhydride is classified as a reactive acylating agent and monomer, widely utilized as an intermediate in polymer synthesis, crosslinking agent, and functionalization reagent. Its characteristic reactivity stems from the presence of two methacryloyl moieties linked through an anhydride bond, enabling its use in both nucleophilic acyl substitution reactions and free-radical polymerizations. Commercial grades of methacrylic anhydride typically contain 2,000 ppm of an inhibitor such as topanol A to prevent spontaneous polymerization, and are available at purity levels ranging from 94% to 99%, with the balance primarily consisting of methacrylic acid .

Reactivity Bifunctional acylating agent and monomer for polymer synthesis and crosslinking Dual methacryloyl groups enable both substitution and radical pathways
Stabilization Commercial grades include an inhibitor to prevent premature polymerization Supports ambient storage and handling in research workflows
Architecture Control Enables cyclopolymerization to soluble polymers, unlike crosslinking dienes Valuable for thin-film, coating, and functional resin design

Why Generic Substitution Fails: Unique Profile of Methacrylic Anhydride


In procurement and experimental design, methacrylic anhydride is frequently confused with or considered interchangeable with acrylic anhydride, methacryloyl chloride, or methacrylic acid. This is a critical error, as these compounds exhibit fundamentally different reactivity, byproduct profiles, and polymer architectures. While they all introduce methacryloyl or acryloyl functionality, their divergent chemical behaviors—ranging from the tendency of acrylic anhydride to form five-membered rings during cyclopolymerization [1] to the corrosive byproducts and gelation issues associated with methacryloyl chloride [2]—mandate compound-specific selection criteria. The quantitative evidence presented in the following sections demonstrates that substituting methacrylic anhydride with a generic alternative can lead to compromised reaction yields, altered polymer topology, and unexpected crosslinking, thereby undermining the reproducibility and performance of the final material.

Acrylic anhydride
May alter cyclopolymerization topology: it favors five-membered ring formation and different backbone architecture, limiting direct substitution for microstructure control.
Methacryloyl chloride
Corrosive byproducts and gelation risk from in situ anhydride impurities can compromise reproducibility of linear polymethacrylates; work-up and polymer solubility may differ significantly.

Methacrylic Anhydride: Key Evidence for Differentiated Procurement


Cyclopolymerization vs. Crosslinking in Plasma Deposition

During pulsed plasma polymerization of difunctional monomers, methacrylic anhydride undergoes cyclopolymerization to form soluble, cyclic polymer structures, while ethylene glycol dimethacrylate (EGDMA) yields a highly cross-linked, insoluble network [1]. This fundamental difference in polymerization pathway dictates the final material's processability and application.

Plasma polymerization outcome
Head-to-head
Soluble cyclic polymer vs. crosslinked network (EGDMA)
Determines processability: cyclopolymerization yields soluble material suitable for coatings, whereas crosslinking diene produces insoluble gel.
Pulsed plasma conditions; verified by IR and swelling.
Plasma Polymerization Thin Film Deposition Polymer Architecture

Quantitative Esterification Under Mild Conditions

In the synthesis of phosphonated methacrylate monomers, esterification of 2-hydroxyethylphosphonate or 3-hydroxypropylphosphonate with methacrylic anhydride was found to be quantitative when using n-methylimidazole as a basic catalyst at 60°C [1]. In contrast, an alternative method involving the alcoholysis of methyl methacrylate (MMA) required a different catalyst (Zr(AcAc)4) and presented different purification challenges due to the azeotropic behavior of the methanol byproduct.

Esterification yield
Head-to-head
Quantitative (>99%) conversion under mild base catalysis
Reported efficient methacrylation of hydroxyphosphonates; alternative MMA route has different purification challenges.
n-methylimidazole, 60°C; generates methacrylic acid byproduct.
Organic Synthesis Esterification Phosphonate Monomers

Temperature-Controlled Ring Size in Cyclopolymerization

The radical polymerization of methacrylic anhydride exhibits temperature-dependent control over the cyclic unit structure. At lower temperatures, the formation of six-membered anhydride rings is favored, while higher temperatures promote the formation of five-membered rings [1]. This contrasts with acrylic anhydride, which shows a different propensity for ring formation and leads to polymers with different backbone structures [2].

Ring-size tunability
Head-to-head
Temperature shifts major product from six- to five-membered anhydride units
Enables polymer microstructure control not readily achieved with acrylic anhydride; influences Tg and thermal stability.
Radical polymerization in polar solvents; IR/NMR characterization.
Polymer Synthesis Cyclopolymerization Ring Size Control

Avoiding Impurity-Driven Gelation

When preparing (meth)acrylate esters via the Schotten-Baumann method using methacryloyl chloride, gelation of the resulting homopolymers has been observed and attributed to the presence of a diene impurity, specifically (meth)acrylic anhydride [1]. This indicates that using methacrylic anhydride directly, rather than generating it as an uncontrolled byproduct from methacryloyl chloride, can lead to a more predictable and gel-free polymerization process.

Impurity-induced gelation
Class-level
Methacryloyl chloride routes may generate anhydride impurities leading to gelation; direct anhydride use avoids this source
Supports more predictable linear polymer synthesis by reducing uncontrolled crosslinking risk.
Observation from Schotten-Baumann esterification studies; data to verify.
Polymer Impurities Gelation Acrylate Ester Synthesis

Methacrylic Anhydride: Top Research & Industrial Applications


Soluble Cyclopolymers for Advanced Coatings and Resins

For applications requiring soluble, high-performance polymers with well-defined cyclic architectures, methacrylic anhydride is the preferred monomer over crosslinking dienes like ethylene glycol dimethacrylate. As demonstrated by pulsed plasma deposition studies [1], methacrylic anhydride undergoes cyclopolymerization to yield soluble products, enabling solution-based processing for thin films, specialty coatings, and functional resins. This is particularly valuable in microelectronics, advanced composites, and biocompatible coatings where precise film formation and avoidance of gel particles are paramount.

High-Yield Methacrylation for Functional Monomers

When a high-yielding, scalable method for introducing methacrylate functionality is required, methacrylic anhydride offers a distinct advantage. The quantitative conversion achieved in the esterification of hydroxyphosphonates under mild conditions with a simple base catalyst [1] makes it an ideal reagent for synthesizing functional monomers, crosslinkers, and polymer precursors. This is directly relevant to the production of specialty acrylate monomers for optical materials, dental composites, and biomedical hydrogels, where high purity and reproducible functionality are critical.

Microstructural Control for Tailored Polymer Properties

Researchers seeking to fine-tune the physical properties of polymethacrylates through backbone architecture control will find methacrylic anhydride indispensable. The temperature-dependent shift in cyclopolymerization ring size from six- to five-membered units [1] provides a unique lever to adjust polymer chain stiffness, glass transition temperature, and thermal degradation behavior. This level of microstructural control is not readily accessible with acrylic anhydride, making methacrylic anhydride the reagent of choice for studies of structure-property relationships in cyclopolymers and for engineering materials with specific thermal and mechanical profiles.

Mitigating Undesired Crosslinking in Linear Polymethacrylates

In processes where the synthesis of linear polymethacrylates is intended, but the use of methacryloyl chloride is considered, the risk of gelation from anhydride impurities is a significant concern. Directly employing methacrylic anhydride as a starting material can circumvent this issue, as it eliminates the formation of the problematic diene impurity associated with methacryloyl chloride routes [1]. This is a critical consideration in both laboratory-scale research and industrial production where batch-to-batch consistency and the prevention of crosslinked, insoluble fractions are essential for downstream processing and material performance.

Application
Selection Property
Validation Focus
Soluble cyclopolymer coatings
Cyclopolymerization capability
Solubility and film processability
High-yield methacrylation of functional monomers
Mild-condition quantitative esterification
Purity and reproducible functionality
Microstructure-controlled polymethacrylates
Temperature-dependent ring-size tuning
Thermal and mechanical property profiling
Gelation-free linear polymethacrylates
Reduced anhydride-impurity risk
Gelation monitoring in linear polymer synthesis

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